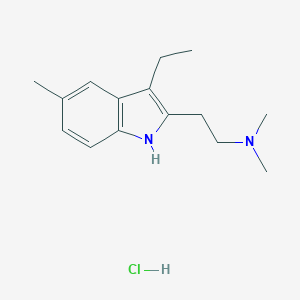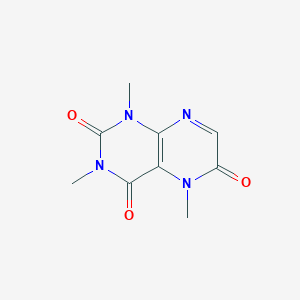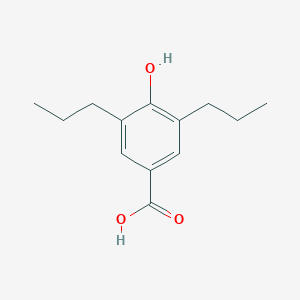
4-Hydroxy-3,5-dipropylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3,5-dipropylbenzoic acid, also known as homovanillic acid (HVA), is a metabolite of dopamine, a neurotransmitter in the brain. It is an important biomarker for several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
科学研究应用
4-Hydroxy-3,5-dipropylbenzoic acid has numerous scientific research applications. It is commonly used as a biomarker for several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ADHD. It is also used as a marker for the diagnosis and monitoring of several metabolic disorders, including phenylketonuria and maple syrup urine disease. Additionally, 4-Hydroxy-3,5-dipropylbenzoic acid is used in research studies to investigate the effects of drugs, environmental toxins, and other factors on dopamine metabolism.
作用机制
The mechanism of action of 4-Hydroxy-3,5-dipropylbenzoic acid involves the metabolism of dopamine in the brain. Dopamine is converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by the enzyme monoamine oxidase (MAO). DOPAC is then further metabolized to 4-Hydroxy-3,5-dipropylbenzoic acid by the enzyme catechol-O-methyltransferase (COMT). The levels of 4-Hydroxy-3,5-dipropylbenzoic acid in the body are therefore indicative of dopamine metabolism and activity in the brain.
生化和生理效应
The biochemical and physiological effects of 4-Hydroxy-3,5-dipropylbenzoic acid are related to dopamine metabolism and activity in the brain. Elevated levels of 4-Hydroxy-3,5-dipropylbenzoic acid are associated with increased dopamine turnover and activity, while decreased levels are associated with decreased dopamine turnover and activity. Abnormal levels of 4-Hydroxy-3,5-dipropylbenzoic acid have been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ADHD.
实验室实验的优点和局限性
The advantages of using 4-Hydroxy-3,5-dipropylbenzoic acid in lab experiments include its specificity for dopamine metabolism and activity in the brain, its stability in biological samples, and its ease of quantification using HPLC. However, there are also limitations to its use, including the potential for interference from other metabolites and the need for careful sample handling and storage to prevent degradation.
未来方向
There are several future directions for research involving 4-Hydroxy-3,5-dipropylbenzoic acid. One area of interest is the development of new methods for the quantification of 4-Hydroxy-3,5-dipropylbenzoic acid in biological samples, including the use of mass spectrometry and other advanced techniques. Another area of interest is the investigation of the role of 4-Hydroxy-3,5-dipropylbenzoic acid in the development and progression of neurological and psychiatric disorders, including the identification of new biomarkers and potential therapeutic targets. Finally, there is a need for further research to understand the mechanisms underlying dopamine metabolism and activity in the brain, including the role of genetic and environmental factors.
Conclusion:
4-Hydroxy-3,5-dipropylbenzoic acid is an important biomarker for several neurological and psychiatric disorders, as well as for metabolic disorders. Its use in scientific research has led to a better understanding of dopamine metabolism and activity in the brain, and has the potential to inform new diagnostic and therapeutic approaches for these disorders. Further research is needed to fully explore the potential of 4-Hydroxy-3,5-dipropylbenzoic acid in these areas.
合成方法
The synthesis of 4-Hydroxy-3,5-dipropylbenzoic acid can be achieved through various methods, including chemical synthesis and extraction from biological samples. Chemical synthesis involves the reaction of 3,5-dipropylbenzoyl chloride with sodium hydroxide and 4-hydroxybenzoic acid. Extraction from biological samples involves the collection of cerebrospinal fluid, urine, or blood samples followed by purification and quantification using high-performance liquid chromatography (HPLC).
属性
CAS 编号 |
100482-27-7 |
|---|---|
产品名称 |
4-Hydroxy-3,5-dipropylbenzoic acid |
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
4-hydroxy-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-3-5-9-7-11(13(15)16)8-10(6-4-2)12(9)14/h7-8,14H,3-6H2,1-2H3,(H,15,16) |
InChI 键 |
RRADOGMUVWBEFW-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1O)CCC)C(=O)O |
规范 SMILES |
CCCC1=CC(=CC(=C1O)CCC)C(=O)O |
其他 CAS 编号 |
100482-27-7 |
同义词 |
4-hydroxy-3,5-dipropyl-benzoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



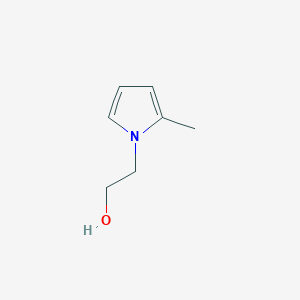





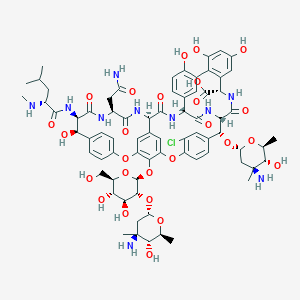
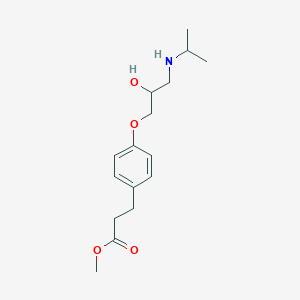
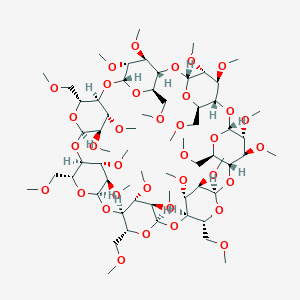
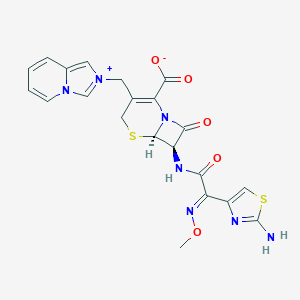
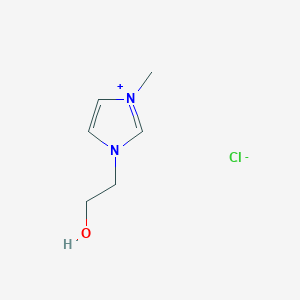
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
